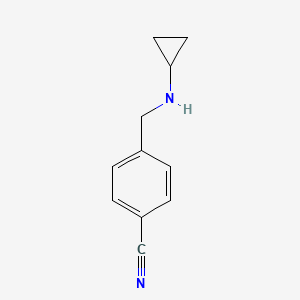

4-((Cyclopropylamino)methyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

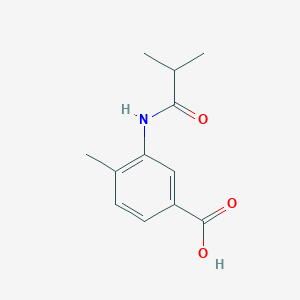

Molecular Structure Analysis

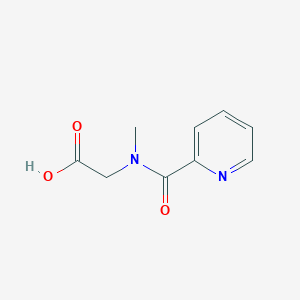

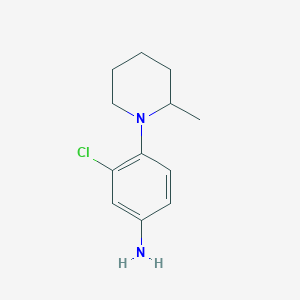

The InChI code for “4-((Cyclopropylamino)methyl)benzonitrile” is1S/C11H12N2/c12-7-9-1-3-10(4-2-9)8-13-11-5-6-11;/h1-4,11,13H,5-6,8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule . Physical And Chemical Properties Analysis

“4-((Cyclopropylamino)methyl)benzonitrile” is a solid at room temperature . It should be stored in a dark place and kept dry .Applications De Recherche Scientifique

Physical and Chemical Properties

- The regioselectivity of cycloaddition reactions involving benzonitrile derivatives, such as 4-((Cyclopropylamino)methyl)benzonitrile, has been studied in detail. These compounds exhibit unique physical and chemical behaviors influenced by substituents in the phenyl ring. These characteristics are important in understanding their reactivity and potential applications in various fields, including material science and organic synthesis (Gerber et al., 1977).

Applications in Medical Research

- Cyclopropylamino compounds have been investigated for their potential in medical research, particularly in the development of HIV non-nucleoside reverse transcriptase inhibitors. Studies on compounds similar to 4-((Cyclopropylamino)methyl)benzonitrile have shown moderate to potent activities against wild-type HIV-1, highlighting their significance in antiviral drug development (Liu et al., 2014).

Fluorescence Polarity Probes

- Certain benzonitrile derivatives have been utilized as fluorescence polarity probes in aqueous solutions. Their properties allow for enhanced emission and understanding of photophysical behavior, which can be applied in various analytical and diagnostic techniques (Cox et al., 1984).

Chemical Synthesis and Catalysis

- The synthesis and refinement of benzonitrile compounds, including variants of 4-((Cyclopropylamino)methyl)benzonitrile, play a significant role in organic chemistry. Their production methods and the optimization of reaction conditions are crucial for industrial and laboratory applications. These compounds often serve as intermediates in the synthesis of more complex molecules (Ju, 2015).

Applications in Material Science

- Benzonitrile derivatives have been explored in material science, particularly in the development of high-voltage lithium-ion batteries. Their role as electrolyte additives, for example, can significantly improve the cyclic stability and overall performance of these batteries (Huang et al., 2014).

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H331 (Toxic if inhaled), H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only in a well-ventilated area .

Propriétés

IUPAC Name |

4-[(cyclopropylamino)methyl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-7-9-1-3-10(4-2-9)8-13-11-5-6-11/h1-4,11,13H,5-6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOGHIUFZSESGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC=C(C=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588449 |

Source

|

| Record name | 4-[(Cyclopropylamino)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

953903-93-0 |

Source

|

| Record name | 4-[(Cyclopropylamino)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(([(3-Methylphenyl)amino]carbonyl)amino)-1,3-thiazol-4-YL]acetic acid](/img/structure/B1367928.png)